molecular formula C19H20FN3O5S B10996591 Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate

Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate

Cat. No.: B10996591
M. Wt: 421.4 g/mol
InChI Key: AWSVNNRWSMJABX-UHFFFAOYSA-N
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Description

Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is a structurally complex organic compound featuring a benzoate ester core, a piperazine ring, and a 4-fluorophenyl sulfonyl group. The molecule integrates multiple functional groups:

  • Methyl benzoate: Provides lipophilicity and ester functionality.
  • Piperazine: A six-membered heterocyclic ring with two nitrogen atoms, often associated with bioactivity in medicinal chemistry.

Its synthesis typically involves multi-step reactions, including sulfonylation of piperazine, carbamoylation, and esterification .

Properties

Molecular Formula

C19H20FN3O5S

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 2-[[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]amino]benzoate

InChI

InChI=1S/C19H20FN3O5S/c1-28-18(24)16-4-2-3-5-17(16)21-19(25)22-10-12-23(13-11-22)29(26,27)15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3,(H,21,25)

InChI Key

AWSVNNRWSMJABX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form 4-[(4-fluorophenyl)sulfonyl]piperazine.

    Coupling with Benzoic Acid Derivative: The piperazine derivative is then coupled with methyl 2-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives.

  • Alkaline hydrolysis (saponification): Reaction with NaOH or KOH in aqueous ethanol converts the ester to a carboxylate salt, which can be acidified to free carboxylic acid .

  • Acid-catalyzed hydrolysis : Concentrated HCl or H₂SO₄ in refluxing ethanol achieves ester cleavage, though less efficiently than alkaline conditions .

Example (structural analog from PubChem CID 310557 ):

Methyl esterNaOH, H2O/EtOHCarboxylic acid+CH3OH\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{Carboxylic acid} + \text{CH}_3\text{OH}

Nucleophilic Substitution at Piperazine

The piperazine nitrogen participates in nucleophilic substitution reactions, enabling functionalization:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) to form quaternary ammonium salts .

  • Acylation : Treatment with acyl chlorides or anhydrides introduces acyl groups at the nitrogen .

Key Condition : Reactions often require bases like triethylamine to deprotonate the piperazine nitrogen.

Sulfonamide Group Reactivity

The 4-fluorophenyl sulfonyl group exhibits limited reactivity due to its electron-withdrawing nature but can participate in:

  • Reductive cleavage : LiAlH₄ or BH₃ reduces sulfonamides to amines, though this risks degrading other functional groups .

  • Radical reactions : Under UV light, sulfonamides may undergo homolytic cleavage, though this is not commonly exploited .

Amide Bond Formation/Cleavage

The central urea-like carbonyl group enables:

  • Amide coupling : Utilizes carbodiimide reagents (e.g., EDC, DCC) with activators like HOBt to form new amide bonds during analog synthesis .

  • Acidic hydrolysis : Concentrated HCl at elevated temperatures cleaves the amide bond, yielding a benzoic acid derivative and a piperazine-sulfonamide fragment .

Aromatic Electrophilic Substitution

The benzoate ring undergoes regioselective reactions:

Reaction Type Conditions Position Product
NitrationHNO₃/H₂SO₄, 0–5°CMetaNitro-substituted derivative
SulfonationFuming H₂SO₄, 50°CParaSulfonic acid analog
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Ortho/MetaHalo-benzoate

Electron-withdrawing ester and amide groups direct electrophiles to meta positions .

Catalytic Cross-Coupling Reactions

The aromatic rings participate in palladium-catalyzed couplings:

  • Suzuki–Miyaura : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl systems .

  • Buchwald–Hartwig amination : Couples with amines using Pd catalysts (e.g., Pd₂(dba)₃) to introduce amino groups .

Example from Piperazine Drug Synthesis :

Aryl bromide+PiperazinePd catalyst, baseAryl-piperazine derivative\text{Aryl bromide} + \text{Piperazine} \xrightarrow{\text{Pd catalyst, base}} \text{Aryl-piperazine derivative}

Functional Group Interconversion

Starting Group Reagent Product
Ester (–COOCH₃)LiAlH₄Primary alcohol (–CH₂OH)
Amide (–NHCO–)PCl₅Nitrile (–CN)
Sulfonamide (–SO₂N–)H₂O₂, HOAcSulfonic acid (–SO₃H)

Stability Under Environmental Conditions

  • Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the sulfonamide and ester groups .

  • Thermal decomposition : Degrades above 200°C, releasing SO₂ and CO₂ .

Comparative Reactivity of Structural Analogs

Data from related piperazine-sulfonamide compounds :

Compound Reaction with LiAlH₄ Suzuki Coupling Yield
Methyl 2-[({4-[(4-FPh)SO₂]Piperazinyl}CO)NH]BzEster → Alcohol (85%)72% (aryl bromide)
4-(Benzyl)piperazine-1-carboxamideNo reaction58% (heteroaryl chloride)
N-(4-Fluorophenyl)piperazineN/A91% (electron-poor aryl)

Scientific Research Applications

Antimicrobial Activity

Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate has demonstrated promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains. For instance, derivatives of piperazine and sulfonamide have been shown to inhibit biofilm formation in Candida species, suggesting that this compound may possess similar mechanisms of action .

Anticancer Potential

Recent studies have explored the anticancer potential of compounds related to this compound. Investigations into the inhibition of specific kinases involved in cancer cell proliferation have shown that such compounds can effectively reduce tumor growth in vitro and in vivo. The compound's ability to interact with cellular pathways related to apoptosis and cell cycle regulation has been a focal point of research .

Enzyme Inhibition

The compound is believed to act as an inhibitor of various enzymes involved in disease processes. For example, it may inhibit the activity of kinases such as IKKα, which plays a critical role in inflammation and cancer progression . By blocking these pathways, the compound could potentially reduce tumor growth and enhance the effectiveness of existing therapies.

Interaction with Receptors

This compound may also interact with metabotropic glutamate receptors, which are implicated in numerous neurological disorders. This interaction could lead to modulation of neurotransmitter release and neuronal excitability, presenting a novel approach for treating conditions such as anxiety and depression .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of piperazine derivatives demonstrated that compounds structurally similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin. The study highlighted the potential for developing new antimicrobial agents based on this chemical scaffold .

Case Study 2: Cancer Therapeutics

In preclinical trials, derivatives were tested against various cancer cell lines, showing significant cytotoxic effects. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. This finding supports further investigation into their use as anticancer agents .

Mechanism of Action

The mechanism of action of Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenylsulfonyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the piperazine ring can interact with polar residues in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Weight Key Substituents Unique Features Biological Relevance
Target Compound : Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate ~451.45 (calc.) 4-Fluorophenyl sulfonyl, piperazine, benzoate Combines sulfonyl electron withdrawal with fluorophenyl for enhanced binding Potential enzyme/receptor modulation
Methyl 4-{[4-(4-fluorophenyl)piperazine-1-carbothioyl]amino}benzoate (CAS 637325-94-1) 373.45 Thiocarbonyl instead of carbonyl Reduced stability compared to carbonyl analogs Studied for antimicrobial activity
4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide ~395.44 (calc.) Thiophene carboxamide, fluorophenyl Thiophene ring enhances π-π stacking; carboxamide aids solubility Explored as acetylcholinesterase inhibitor
Methyl 4-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate ~428.47 (calc.) 4-Methylphenyl sulfonyl Methyl group increases hydrophobicity; may reduce metabolic clearance Used in polymer and coating research
Ethyl 4-[({4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}carbothioyl)amino]benzoate ~537.50 (calc.) Trifluoromethyl pyrimidine, thiourea Pyrimidine moiety offers DNA intercalation potential; trifluoromethyl enhances bioavailability Anticancer research

Key Findings:

Fluorine Substituents: The 4-fluorophenyl group in the target compound enhances binding affinity to biological targets compared to non-fluorinated analogs (e.g., 4-methylphenyl in ). Fluorine’s electronegativity improves interactions with polar residues in enzyme active sites .

Piperazine Modifications: Piperazine rings with sulfonyl groups (e.g., in the target compound) exhibit greater metabolic stability than acetylated or alkylated variants (e.g., methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-methoxyphenyl)carbonyl]amino}benzoate in ).

Ester vs. Carboxamide : The methyl benzoate in the target compound offers better cell membrane permeability compared to carboxamide-containing analogs (e.g., 4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide in ), but lower aqueous solubility.

Sulfonyl Group Impact : Sulfonyl groups improve compound rigidity and hydrogen-bonding capacity, as seen in pesticide derivatives like metsulfuron methyl (), though the target compound’s piperazine core distinguishes it from triazine-based agrochemicals.

Mechanistic Insights:

  • The target compound’s 4-fluorophenyl sulfonyl group may mimic natural substrates in enzymatic reactions, acting as a competitive inhibitor .
  • Piperazine flexibility allows conformational adaptation to binding pockets, a feature less prominent in rigid analogs like 2-(2-fluorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile ().

Biological Activity

Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring with a sulfonyl group and a benzoate moiety, contributing to its unique biological properties. The IUPAC name of the compound is [4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(2-methylbenzoic acid methyl ester), which indicates its structural complexity.

This compound is believed to interact with various biological targets, including enzymes and receptors. The sulfonamide group may enhance binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various pharmacological effects, including:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It can act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biological Activity and Therapeutic Applications

Research has indicated that compounds containing piperazine moieties often exhibit diverse biological activities, including:

  • Antidepressant effects : Piperazine derivatives are known for their efficacy in treating mood disorders due to their action on serotonergic and dopaminergic systems.
  • Antitumor activity : Some studies have shown that similar compounds can inhibit cancer cell proliferation in vitro and in vivo.
  • Antimicrobial properties : The presence of the fluorophenyl group may enhance the compound's ability to combat bacterial infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidepressantModulates serotonin and dopamine
AntitumorInhibits cancer cell growth
AntimicrobialEffective against bacterial strains

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antidepressant Activity : A study demonstrated that piperazine derivatives could significantly reduce depressive symptoms in animal models by enhancing serotonin levels in the brain.
  • Antitumor Efficacy : Research involving a closely related piperazine compound showed promising results against colon cancer cells, indicating potential for development into therapeutic agents.
  • Antimicrobial Testing : A series of experiments highlighted the antimicrobial effects of piperazine derivatives against various strains of bacteria, showing effectiveness comparable to established antibiotics.

Q & A

Q. What are the established synthetic routes for Methyl 2-[({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}carbonyl)amino]benzoate, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Sulfonylation of Piperazine : Reacting piperazine with 4-fluorophenylsulfonyl chloride to introduce the sulfonyl group.

Carbamoylation : Coupling the sulfonylated piperazine with methyl 2-aminobenzoate via a carbonyl chloride intermediate (e.g., using phosgene or triphosgene).

Esterification : Finalizing the methyl ester group under acidic or basic conditions.

Q. Characterization Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the sulfonyl and carbonyl groups.
  • X-ray Crystallography : Resolve conformational details (e.g., chair vs. boat piperazine ring) .
  • Mass Spectrometry : Verify molecular weight and purity (>97% by HPLC) .

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldReference
Sulfonylation4-Fluorophenylsulfonyl chloride, K₂CO₃, EtOH, reflux (12 h)~48%
CarbamoylationTriphosgene, CH₂Cl₂, room temperature (6 h)~60%

Q. How is the crystal structure of this compound analyzed, and what conformational insights are gained?

Methodological Answer: X-ray crystallography reveals:

  • Piperazine Ring Conformation : Adopts a 4C1 chair conformation, stabilized by intramolecular hydrogen bonding between the sulfonyl oxygen and the adjacent NH group .
  • Intermolecular Interactions : Classical hydrogen bonds (N–H⋯O) and C–H⋯F contacts stabilize the lattice, critical for predicting solubility and stability .

Q. Experimental Workflow :

Crystallization : Use slow evaporation in EtOAc/petroleum ether (1:1).

Data Collection : Synchrotron radiation (λ = 0.71073 Å) at 100 K.

Refinement : SHELXL-2018 with riding H-atom models (Uiso = 1.2–1.5×Ueq) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step synthesis?

Methodological Answer: Critical Parameters :

  • Temperature Control : Reflux at 80–100°C for sulfonylation ensures complete reaction .
  • Purification : Silica gel chromatography (EtOAc/hexane gradient) removes unreacted intermediates.
  • Catalyst Screening : Use DMAP or HOBt to enhance carbamoylation efficiency .

Q. Data Contradiction Analysis :

  • Low Yield in Final Step : May result from steric hindrance at the benzoate ester. Mitigate by substituting methyl with bulkier groups (e.g., tert-butyl) to reduce hydrolysis .

Q. How should conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer: Validation Strategies :

Orthogonal Assays : Compare MIC (microbroth dilution) and MTT cytotoxicity assays to distinguish target-specific activity from general toxicity .

Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing 4-fluorophenyl with 2-chlorophenyl) to isolate pharmacophores .

Molecular Docking : Map the sulfonyl group’s interaction with bacterial dihydrofolate reductase vs. human carbonic anhydrase II .

Q. Table 2: Bioactivity Data Comparison

AnalogMIC (μg/mL)IC₅₀ (μM)Target
Parent Compound8.212.4hCA II
2-Chloro Analog5.128.7DHFR

Q. What computational and experimental methods elucidate the sulfonyl group’s role in target binding?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess sulfonyl-oxygen interactions with catalytic residues .

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) of the sulfonyl moiety to enzymes like carbonic anhydrase .

Electron Density Maps : Overlay X-ray structures to identify hydrogen bonds between sulfonyl O and Lys/Arg side chains .

Case Study :
In flunarizine analogs, replacing the sulfonyl group with carbonyl reduces calcium channel blockade by 40%, highlighting its role in target engagement .

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